N-(3,4-dimethoxyphenethyl)formamide N-(3,4-dimethoxyphenethyl)formamide
Brand Name: Vulcanchem
CAS No.: 14301-36-1
VCID: VC21180728
InChI: InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)
SMILES: COC1=C(C=C(C=C1)CCNC=O)OC
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

N-(3,4-dimethoxyphenethyl)formamide

CAS No.: 14301-36-1

Cat. No.: VC21180728

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenethyl)formamide - 14301-36-1

Specification

CAS No. 14301-36-1
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]formamide
Standard InChI InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)
Standard InChI Key WUZNVFUYFDVUIC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC=O)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC=O)OC

Introduction

Chemical Identity and Basic Information

N-(3,4-dimethoxyphenethyl)formamide is an organic compound belonging to the formamide class, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. Its molecular structure contains a 3,4-dimethoxyphenyl group connected via an ethyl chain to a formamide functionality. This section outlines the fundamental identifiers and properties of the compound.

Primary Identifiers

Table 1 presents the key identifiers for N-(3,4-dimethoxyphenethyl)formamide:

ParameterInformation
CAS Number14301-36-1
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]formamide
European Community (EC) Number238-237-9
FDA UNIIFUW3C3X3G3
DSSTox Substance IDDTXSID20162290

These primary identifiers serve as essential reference points for researchers seeking to work with or study this compound across different chemical databases and regulatory frameworks .

Alternative Names and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • N-(3,4-dimethoxyphenethyl)formamide

  • N-[2-(3,4-dimethoxyphenyl)ethyl]methanamide

  • [2-(3,4-Dimethoxyphenyl)ethyl]formamide

  • N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine

  • 3,4-dimethoxyphenethylformamide

These synonyms are valuable for comprehensive literature searches and cross-referencing across different chemical databases and publications.

Structural Characteristics

Understanding the structural features of N-(3,4-dimethoxyphenethyl)formamide is crucial for predicting its chemical behavior and potential applications in various research contexts.

Molecular Structure and Representations

The molecule consists of a benzene ring with methoxy groups at positions 3 and 4, connected to an ethyl chain which links to a formamide group. This structure gives the compound its unique chemical properties and reactivity profile.

Table 2: Structural Representation Identifiers:

Representation TypeIdentifier
SMILESCOC1=CC=C(CCNC=O)C=C1OC
InChIInChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)
InChIKeyWUZNVFUYFDVUIC-UHFFFAOYSA-N

These structural identifiers allow for precise digital representation of the compound across chemical databases and computational chemistry platforms .

Physical and Chemical Properties

The physical and chemical properties of N-(3,4-dimethoxyphenethyl)formamide determine its handling requirements, reactivity, and potential applications in research and synthesis.

Physical Properties

Table 3 summarizes the key physical properties of N-(3,4-dimethoxyphenethyl)formamide:

PropertyValueDetermination Method
Physical StateLow-Melting SolidExperimental
ColorWhite to Off-WhiteExperimental
Melting Point34-35 °CExperimental
Boiling Point210-212 °C (at 1 Torr)Experimental
Density1.084±0.06 g/cm³Predicted
SolubilitySlightly soluble in Chloroform and DMSOExperimental
pKa16.04±0.23Predicted

These physical properties provide crucial information for handling and working with the compound in laboratory settings .

Chemical Properties and Reactivity

N-(3,4-dimethoxyphenethyl)formamide exhibits chemical properties characteristic of formamides, including:

  • Hydrolysis Susceptibility: Can undergo hydrolysis reactions under acidic or basic conditions, a common feature of formamides

  • Hydrogen Bond Capabilities: Contains 1 hydrogen bond donor and 3 hydrogen bond acceptors

  • Rotatable Bonds: Features 5 rotatable bonds, contributing to its conformational flexibility

  • XLogP3: Has a value of 1, indicating moderate lipophilicity

These chemical properties influence the compound's behavior in biological systems and its potential applications in medicinal chemistry and biochemical research.

Synthesis Methods

Understanding the synthesis routes for N-(3,4-dimethoxyphenethyl)formamide is essential for researchers working with this compound in laboratory settings.

Standard Synthetic Approach

The synthesis of N-(3,4-dimethoxyphenethyl)formamide typically involves the reaction of 3,4-dimethoxyphenethylamine with formic acid or formic acid derivatives under controlled conditions. This approach follows standard amide formation chemistry, where the amine nitrogen attacks the carbonyl carbon of the formic acid, followed by elimination of water to form the amide bond.

The reaction can be represented as:

3,4-dimethoxyphenethylamine + formic acid → N-(3,4-dimethoxyphenethyl)formamide + H₂O

For optimal yield and purity, the reaction is typically conducted under mild heating conditions with careful control of pH and reaction time.

Purification Methods

After synthesis, N-(3,4-dimethoxyphenethyl)formamide can be purified using standard techniques for organic compounds:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • High-performance liquid chromatography (HPLC) for analytical grade purity

Commercial samples of the compound are typically available with purity greater than 95% as determined by HPLC analysis .

Applications in Scientific Research

N-(3,4-dimethoxyphenethyl)formamide has several applications in scientific research across different disciplines, particularly in medicinal chemistry and biological studies.

Medicinal Chemistry Applications

The compound serves as a valuable intermediary in medicinal chemistry research for several reasons:

  • Structural Similarity: Its structural features resemble components found in certain bioactive compounds

  • Potential Neurotransmitter Modulation: The compound's structure suggests potential interactions with neurotransmitter systems

  • Precursor Potential: It can serve as a starting material for the synthesis of more complex bioactive molecules

These characteristics make it a compound of interest in drug discovery and development pipelines, particularly in areas related to neurological and psychiatric disorders.

Biochemical Research

In biochemical research contexts, the compound has been investigated for:

  • Interactions with various biomolecules and enzyme systems

  • Potential effects on cellular signaling pathways

  • Structure-activity relationship studies to understand the importance of the 3,4-dimethoxy substitution pattern

These investigations contribute to the broader understanding of how structural features influence biological activity and receptor interactions.

Related Research Findings

While specific research findings directly related to N-(3,4-dimethoxyphenethyl)formamide are somewhat limited in the available literature, research on structurally similar compounds provides valuable insights:

  • Compounds with similar structural features have been studied in the context of serotonergic psychedelics and N-benzyl derived phenethylamines

  • Studies on selective deubiquitinase inhibitors have included screening of compounds with related structures

  • The 3,4-dimethoxyphenyl moiety appears in various bioactive compounds, suggesting potential pharmacological relevance

These related research areas highlight the potential significance of N-(3,4-dimethoxyphenethyl)formamide in various biochemical and pharmacological investigations.

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM4.7792 mL23.8958 mL47.7916 mL
5 mM0.9558 mL4.7792 mL9.5583 mL
10 mM0.4779 mL2.3896 mL4.7792 mL

For enhanced solubility, it is recommended to heat the solution to 37°C and use ultrasonic agitation .

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